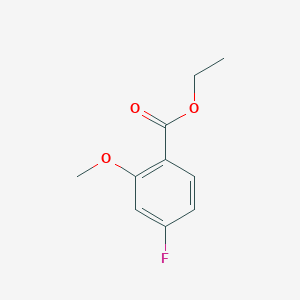

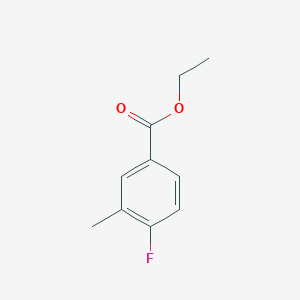

4-Fluoro-3-methylbenzoic acid ethyl ester, 97%

Overview

Description

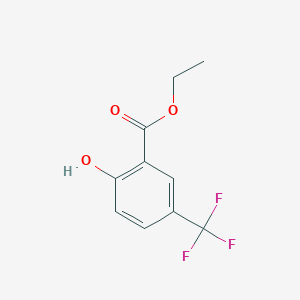

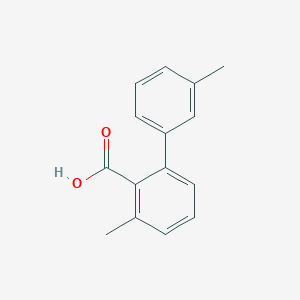

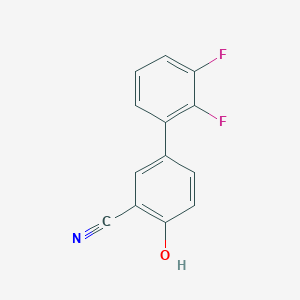

4-Fluoro-3-methylbenzoic acid ethyl ester is a chemical compound with the molecular formula C10H8F4O2 . It is a derivative of benzoic acid, with a fluorine atom at the 4-position and a methyl group at the 3-position .

Synthesis Analysis

4-Fluoro-3-methylbenzoic acid can serve as a versatile building block for the synthesis of active pharmaceutical ingredients (APIs). Its functional group can be directly used or easily converted to alternative functional groups . The methyl group can be functionalized by bromide through a benzylic bromination reaction .Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-methylbenzoic acid ethyl ester consists of a benzene ring with a fluorine atom at the 4-position and a methyl group at the 3-position . The molecular weight is 236.1629 .Chemical Reactions Analysis

The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . The compound can undergo various reactions, including Fischer esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-3-methylbenzoic acid ethyl ester include a molecular weight of 236.1629 and a melting point of 164 °C – 168 °C . The compound appears as a white powder .Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylbenzoic acid ethyl ester, 97% is not well understood. However, it is known to interact with certain proteins and enzymes in the body. For example, 4-Fluoro-3-methylbenzoic acid ethyl ester, 97% has been found to interact with the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, 4-Fluoro-3-methylbenzoic acid ethyl ester, 97% has been found to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Biochemical and Physiological Effects

4-Fluoro-3-methylbenzoic acid ethyl ester, 97% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine. Additionally, 4-Fluoro-3-methylbenzoic acid ethyl ester, 97% has been found to inhibit the enzyme acetylcholinesterase, which can lead to an increase in the levels of acetylcholine. These changes in biochemical and physiological processes can lead to a variety of effects, such as changes in mood and behavior.

Advantages and Limitations for Lab Experiments

4-Fluoro-3-methylbenzoic acid ethyl ester, 97% has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable and non-toxic, making it safe to handle and store. Additionally, 4-Fluoro-3-methylbenzoic acid ethyl ester, 97% is relatively easy to synthesize, making it a convenient compound to use in experiments. However, 4-Fluoro-3-methylbenzoic acid ethyl ester, 97% is not soluble in water, which can limit its usefulness in some experiments.

Future Directions

The potential future directions for 4-Fluoro-3-methylbenzoic acid ethyl ester, 97% are numerous. One potential future direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, there is potential to further explore its potential applications, such as its use as a building block for the synthesis of other compounds and its use as a ligand in coordination chemistry. Finally, there is potential to further explore the advantages and limitations of 4-Fluoro-3-methylbenzoic acid ethyl ester, 97% for use in laboratory experiments.

Scientific Research Applications

4-Fluoro-3-methylbenzoic acid ethyl ester, 97% has a variety of scientific research applications. It is commonly used as a building block in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, 4-Fluoro-3-methylbenzoic acid ethyl ester, 97% has been used as a ligand in coordination chemistry and as a substrate in enzyme-catalyzed reactions.

Safety and Hazards

properties

IUPAC Name |

ethyl 4-fluoro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQSXJMUQXYURR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B6321217.png)